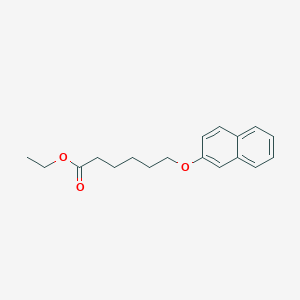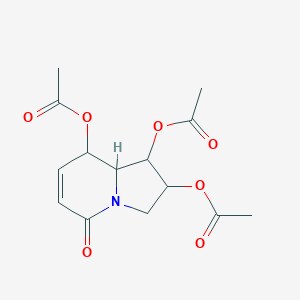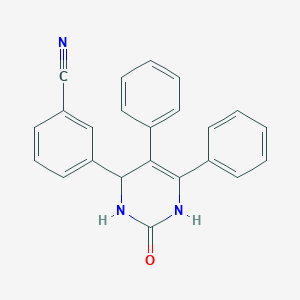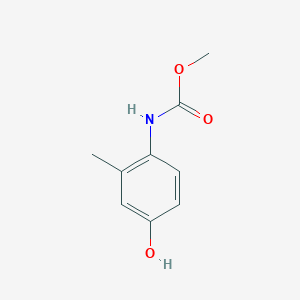![molecular formula C15H23NO4 B8291934 tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate](/img/structure/B8291934.png)
tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound.
化学反应分析
Types of Reactions
tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
科学研究应用
Chemistry
In chemistry, tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl phenyl carbonate: Used in similar applications but with different reactivity patterns.
Uniqueness
tert-Butyl((1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl)carbamate is unique due to its specific structure, which combines the properties of a carbamate with a phenyl ring and a tert-butyl group. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .
属性
分子式 |
C15H23NO4 |
|---|---|
分子量 |
281.35 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S)-1-[4-[(1S)-1,2-dihydroxyethyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-10(16-14(19)20-15(2,3)4)11-5-7-12(8-6-11)13(18)9-17/h5-8,10,13,17-18H,9H2,1-4H3,(H,16,19)/t10-,13+/m0/s1 |
InChI 键 |
KDLBRNDFJVELFS-GXFFZTMASA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)[C@@H](CO)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C1=CC=C(C=C1)C(CO)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


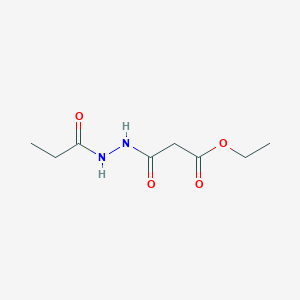
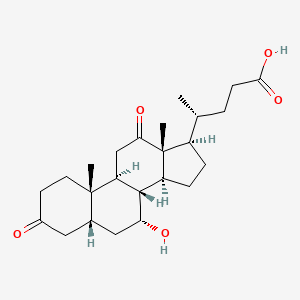

![2-Methyl-N-[[[2-(methylaminocarbonyl)phenyl]amino]thioxomethyl]benzamide](/img/structure/B8291879.png)

![5-(N-acetylamino)pyrrolo[3,2-b]pyridine](/img/structure/B8291883.png)



